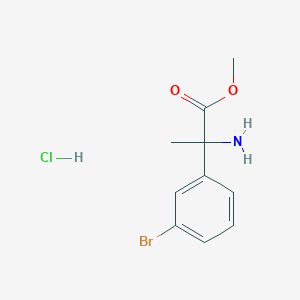
Potassium naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium naphthalene-2-sulfonate is an organic compound with the molecular formula C10H7KO3S. It is a potassium salt of naphthalene-2-sulfonic acid and is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium naphthalene-2-sulfonate can be synthesized through the sulfonation of naphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures to form naphthalene-2-sulfonic acid. This intermediate is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous reactors and advanced purification techniques are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to naphthalene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often used under acidic conditions.
Major Products Formed:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
Potassium naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: It serves as a surfactant and dispersing agent in biological assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: It is used in the production of dyes, pigments, and as a dispersing agent in the formulation of various industrial products.
Mécanisme D'action
The mechanism by which potassium naphthalene-2-sulfonate exerts its effects is primarily through its ability to act as a surfactant and dispersing agent. It interacts with various molecular targets, including proteins and cell membranes, to enhance solubility and stability of compounds in aqueous solutions. The sulfonate group provides hydrophilicity, while the naphthalene moiety offers hydrophobic interactions, making it an effective amphiphilic molecule.
Comparaison Avec Des Composés Similaires
Sodium naphthalene-2-sulfonate: Similar in structure but with sodium as the counterion.
Naphthalene-1-sulfonic acid: Differing in the position of the sulfonate group.
Naphthalene-2,3-disulfonic acid: Contains two sulfonate groups, offering different chemical properties.
Uniqueness: Potassium naphthalene-2-sulfonate is unique due to its specific counterion (potassium) which can influence its solubility and reactivity compared to its sodium counterpart. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
21409-32-5 |
|---|---|
Formule moléculaire |
C10H8KO3S |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
potassium;naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S.K/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |
Clé InChI |
JBKMJOHAJIZUHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[K+] |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[K] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)



![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)





amino}acetic acid](/img/structure/B3252134.png)


![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)
